molecular formula C10H5FO4 B1334544 6-Fluorochromone-3-carboxylic acid CAS No. 71346-17-3

6-Fluorochromone-3-carboxylic acid

Cat. No. B1334544
CAS RN: 71346-17-3
M. Wt: 208.14 g/mol
InChI Key: VBSNAYJWUMOGOP-UHFFFAOYSA-N
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Description

6-Fluorochromone-3-carboxylic acid is a compound that belongs to the class of organic compounds known as chromones. Chromones are characterized by the presence of a benzopyran ring system that contains a ketone group. The fluorine atom at the 6th position and the carboxylic acid group at the 3rd position on the chromone ring system are indicative of the compound's potential for various chemical reactions and biological activities .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be determined using various spectroscopic methods, including NMR and X-ray crystallography. For example, the structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene, was elucidated using these techniques, which provided detailed information about the arrangement of atoms and the stereochemistry of the molecule . The presence of fluorine in the molecule can significantly affect its electronic properties and conformation due to its high electronegativity.

Chemical Reactions Analysis

Fluorinated compounds can undergo a variety of chemical reactions. The presence of a fluorine atom can influence the reactivity of the molecule, as seen in the case of 6-fluorosalicylic acid, where the fluorine atom competes with oxygen for the COOH proton, affecting the conformational equilibrium . The reactivity of carboxylic acid groups, such as in 6-fluorochromone-3-carboxylic acid, can be exploited in the formation of amides, esters, and other derivatives, which can be used for further chemical transformations or as intermediates in the synthesis of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluorochromone-3-carboxylic acid can be inferred from studies on similar compounds. For instance, the introduction of fluorine into salicylic acid derivatives has been shown to modify properties such as pKa, viscosity, polarity, and molecular conformation . The fluorogenic properties of pyridine carboxylic acid amides suggest that fluorinated chromones could also exhibit fluorescence, which may be useful in sensor applications . Additionally, the antimicrobial studies of 6-fluoro-chroman-2-carboxamides indicate that the introduction of fluorine can enhance the antimicrobial activity of these compounds .

Scientific Research Applications

Synthesis and Optimization

6-Bromochromone-2-carboxylic acid, a compound related to 6-Fluorochromone-3-carboxylic acid, has been synthesized through a microwave-assisted process. This method optimizes various parameters like base type, solvent, temperature, and reaction time, achieving up to 87% yield. This efficient synthetic route aids in developing libraries based on the chromone scaffold, which can include 6-Fluorochromone-3-carboxylic acid (Cagide et al., 2019).

Synthesis and Resolution

6-Fluorochromone-2-carboxylic acid, closely related to 6-Fluorochromone-3-carboxylic acid, has been synthesized from p-fluorophenol. Its (R)- and (S)- forms were obtained through salt formation with optically active α-methylbenzylamine (Yang et al., 2005).

Pharmaceutical Research

In pharmaceutical research, derivatives of 6-Fluorochromone-3-carboxylic acid and similar compounds have been explored. For instance, 6-Fluoroindan-1-carboxylic acid, a related compound, has been synthesized and its analgesic activity assessed (Das et al., 2008).

Antibacterial Agents

The antibacterial properties of derivatives of chromone carboxylic acids, such as 6-Fluorochromone-3-carboxylic acid, have been investigated. These studies have led to the development of new antibacterial agents, enhancing the understanding of structure-activity relationships (Matsumoto et al., 1984).

Nanotechnology

In nanotechnology, carboxylic acid-functionalized single-wall carbon nanotubes, which can be related to the functionalization using compounds like 6-Fluorochromone-3-carboxylic acid, have been studied. This research has implications for controlling solubility in water over a wide pH range (Zeng et al., 2005).

Safety And Hazards

The safety data sheet for 6-Fluorochromone-3-carboxylic acid suggests avoiding the formation of dust and aerosols . It is recommended to handle the compound in a well-ventilated place and wear suitable protective equipment . In case of contact with skin, eyes, or if swallowed, appropriate first aid measures should be taken .

properties

IUPAC Name

6-fluoro-4-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSNAYJWUMOGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399266
Record name 6-Fluorochromone-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorochromone-3-carboxylic acid

CAS RN

71346-17-3
Record name 6-Fluorochromone-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Limwong - 1993 - Chulalongkorn University
Number of citations: 0

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